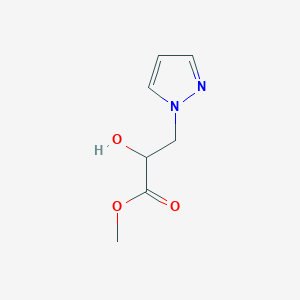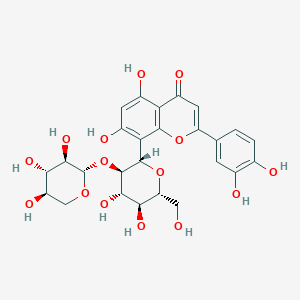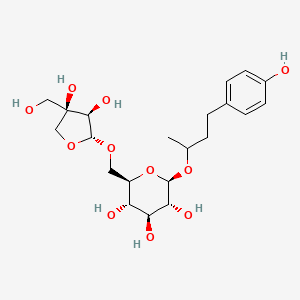![molecular formula C14H7F4NO B14082598 2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group at the 2’ position, a trifluoromethoxy group at the 4 position, and a carbonitrile group at the 3 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the coupling of a fluoro-substituted benzene derivative with a trifluoromethoxy-substituted benzene derivative under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines .
Applications De Recherche Scientifique
2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in specific chemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethoxy)benzoic acid
- 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-ylamine
Uniqueness
Compared to similar compounds, 2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of its functional groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H7F4NO |
|---|---|
Poids moléculaire |
281.20 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C14H7F4NO/c15-12-4-2-1-3-11(12)9-5-6-13(10(7-9)8-19)20-14(16,17)18/h1-7H |
Clé InChI |
XLNYWEDGJLGJGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)


![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)



![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
